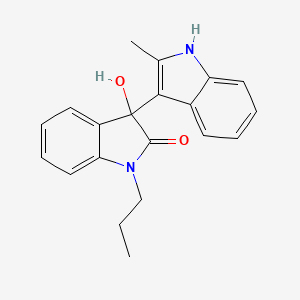
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which includes a hydroxyl group and a propylindol-2-one moiety, making it a subject of interest in synthetic organic chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one typically involves the reaction of isatins with indoles. One method described involves an electrochemical approach where isatins react with indoles in propanol using an undivided cell with sodium bromide as an electrolyte . This method is advantageous due to its efficiency and the nanoscale size of the resulting particles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale electrochemical synthesis, leveraging the same principles as the laboratory methods but scaled up for industrial efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Bromo-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
What sets 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
688038-04-2 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-12-22-17-11-7-5-9-15(17)20(24,19(22)23)18-13(2)21-16-10-6-4-8-14(16)18/h4-11,21,24H,3,12H2,1-2H3 |
Clave InChI |
NGJKYDCMESZUJS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2C(C1=O)(C3=C(NC4=CC=CC=C43)C)O |
Solubilidad |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)
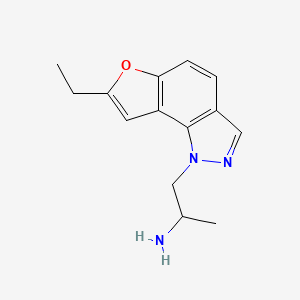
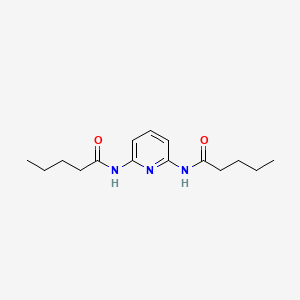
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)

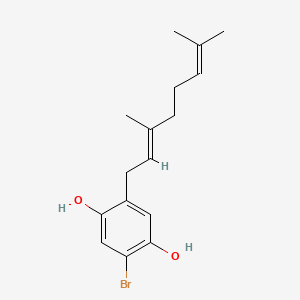
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
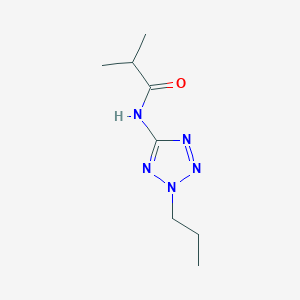
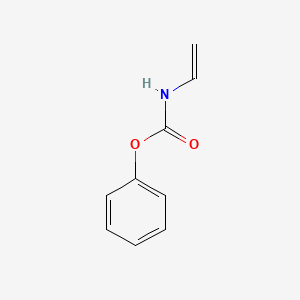
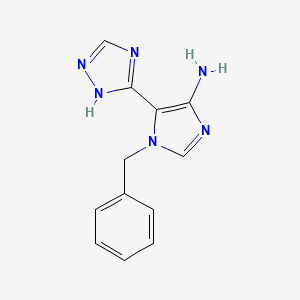
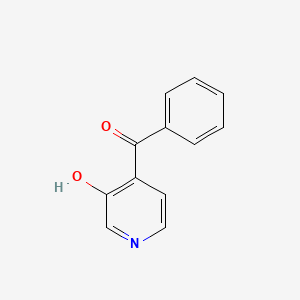

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

